DIMETHYL 5-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE
Overview
Description
Dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate is a complex organic compound with the molecular formula C18H25N3O5S This compound is characterized by the presence of a morpholine ring, a thioamide group, and an isophthalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE typically involves multiple steps. One common method includes the reaction of 5-aminoisophthalic acid dimethyl ester with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding amides or esters.
Scientific Research Applications
Dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of DIMETHYL 5-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The thioamide group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-((3,4-dimethoxybenzoyl)amino)isophthalate
- Dimethyl 5-((4-methoxybenzoyl)amino)isophthalate
- Dimethyl 5-((3,5-dimethoxybenzoyl)amino)isophthalate
Uniqueness
Dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate is unique due to the presence of the morpholine ring and thioamide group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
dimethyl 5-(3-morpholin-4-ylpropylcarbamothioylamino)benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-24-16(22)13-10-14(17(23)25-2)12-15(11-13)20-18(27)19-4-3-5-21-6-8-26-9-7-21/h10-12H,3-9H2,1-2H3,(H2,19,20,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSPGCUUEBHUAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NCCCN2CCOCC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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